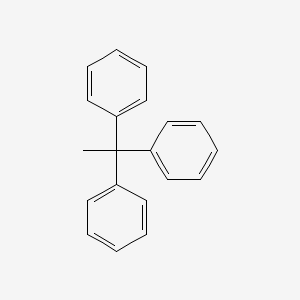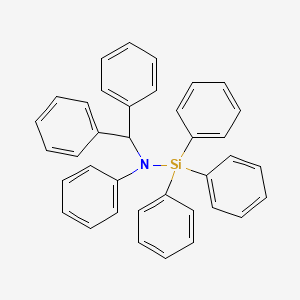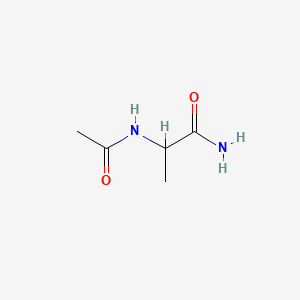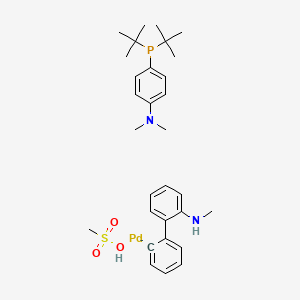![molecular formula C10H8Cl6 B11941140 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6,10,10-Hexachlorotetracyclo[7100~2,4~0~5,7~]decane is a complex organic compound with the molecular formula C10H8Cl6 It is known for its unique structure, which includes multiple chlorine atoms and a tetracyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms into the tetracyclic structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production methods are designed to maximize efficiency and minimize environmental impact, adhering to industry standards and regulations.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the tetracyclic structure.
Aplicaciones Científicas De Investigación
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of multiple chlorine atoms on chemical reactivity and stability.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane involves its interaction with molecular targets, such as enzymes or receptors, through binding or chemical modification. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress. Detailed studies are required to elucidate the specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6,9,9-Hexamethyltetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A similar tetracyclic compound with methyl groups instead of chlorine atoms.
Tetracyclo[6.1.0.0~2,4~.0~5,7~]nonane: A simpler tetracyclic structure without the chlorine atoms.
Uniqueness
3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane is unique due to its high chlorine content and complex tetracyclic structure, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these characteristics are advantageous.
Propiedades
Fórmula molecular |
C10H8Cl6 |
|---|---|
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
3,3,6,6,10,10-hexachlorotetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H8Cl6/c11-8(12)2-1-3-5(9(3,13)14)7-6(4(2)8)10(7,15)16/h2-7H,1H2 |
Clave InChI |
LXFGXVWBHKKGFX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2(Cl)Cl)C3C(C3(Cl)Cl)C4C1C4(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)

![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)

![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)

![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
